8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-4(7(9,10)11)15-5(3)13-6(12)14-15/h1-2H,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCKNYWKHBWFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C(=C1)C(F)(F)F)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the formation of the triazolopyridine core followed by the introduction of the bromine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions:
Cyclization Reaction: Starting with an enaminonitrile and a benzohydrazide, the reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation to form the triazolopyridine core.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Microwave-assisted synthesis is also employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of triazolopyridine derivatives has led to the development of numerous analogs. Below is a detailed comparison of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine with key analogs:
Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives
Key Differences and Research Findings
Substituent Effects on Reactivity: The trifluoromethyl (-CF₃) group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine . Fluorine substitution (e.g., 8-Bromo-6-fluoro analog) improves binding affinity in receptor-targeted applications due to its electronegativity and small atomic radius .
Biological Activity: Compounds with sulfonamide moieties (e.g., 2-Fluoro-N-(5,7-dimethoxy-triazolo[1,5-a]pyrimidin-2-yl)-6-CF₃-benzenesulfonamide) exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . Bromophenyl derivatives (e.g., N7-(4-bromophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2,7-diamine) show antifungal activity against pathogens like Fusarium graminearum with inhibition rates comparable to commercial agents .
Synthetic Utility :
- The bromine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl or heteroaryl groups for diversification .
Biological Activity
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H4BrF3N4
- Molecular Weight : 281.04 g/mol
- CAS Number : 2088975-64-6
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its potential as an antiviral and anticancer agent. The following sections summarize key findings from various studies.
Antiviral Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds, including 8-bromo derivatives, show significant antiviral activity. For instance, compounds structurally related to this compound were evaluated for their efficacy against viral infections.
Key Findings :
- Inhibition of Viral Replication : Research has shown that certain triazolo derivatives can inhibit the replication of viruses such as HIV and influenza by interfering with viral polymerases and proteases.
- Mechanism of Action : The mechanism often involves binding to specific viral proteins, disrupting their function and thereby inhibiting the viral life cycle.
Anticancer Activity
Several studies have explored the anticancer potential of this compound class. The triazole ring system is known for its ability to interact with various biological targets involved in cancer progression.
Case Studies :
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
- Mechanisms of Action :
- Induction of apoptosis through the activation of caspase pathways.
- Inhibition of cell proliferation by blocking cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the triazole and pyridine rings can significantly influence potency and selectivity.
| Substitution | Effect on Activity |
|---|---|
| Bromine at position 8 | Enhances antiviral potency |
| Trifluoromethyl group at position 5 | Increases lipophilicity and cellular uptake |
Q & A
Q. What are the established synthetic routes for 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine?
Q. What spectroscopic techniques are optimal for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and trifluoromethyl integration (δ ~110–125 ppm for CF₃) .
- XRD : Critical for resolving crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in methanol solvates) .
- Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?
Yield discrepancies often arise from:
- Solvent polarity : Methanol vs. DMF may alter reaction kinetics due to differing solubility of intermediates .
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. CuI can influence cross-coupling efficiency for bromine substitution .
- Temperature control : Exothermic trifluoromethylation steps require precise thermal management to avoid byproducts . Recommendation : Use a design-of-experiments (DoE) approach to systematically test variables like solvent, catalyst loading, and temperature .
Q. What strategies are effective in elucidating the binding mechanisms of this compound with biological targets?
Mechanistic studies involve:
- Molecular docking : Triazolo-pyridine scaffolds often target adenosine receptors (e.g., A₂A); docking simulations using software like AutoDock Vina can predict binding affinities .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) for receptor-ligand interactions .
- SAR analysis : Compare bromine/trifluoromethyl derivatives (e.g., 8-Bromo vs. 6-Iodo analogs) to identify critical substituents for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
